molecular formula C14H17ClN4OS B2551869 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1286697-95-7

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2551869
CAS No.: 1286697-95-7
M. Wt: 324.83
InChI Key: BFWOZVSMRVLNNL-UHFFFAOYSA-N
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Description

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone is a synthetic organic molecule that features a combination of pyrazole, piperazine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole moiety: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the piperazine ring: The pyrazole derivative can be reacted with ethylene dibromide to introduce the ethyl linker, followed by nucleophilic substitution with piperazine.

    Introduction of the thiophene ring: The final step involves the acylation of the piperazine derivative with 5-chlorothiophene-2-carbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential as a pharmacophore. The presence of the pyrazole and piperazine rings suggests possible activity as a ligand for various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring could participate in hydrogen bonding, while the piperazine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-bromothiophen-2-yl)methanone: Similar structure with a bromine atom instead of chlorine.

    (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-methylthiophen-2-yl)methanone: Similar structure with a methyl group instead of chlorine.

Uniqueness

The uniqueness of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the chlorine atom on the thiophene ring could influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4OS/c15-13-3-2-12(21-13)14(20)18-9-6-17(7-10-18)8-11-19-5-1-4-16-19/h1-5H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWOZVSMRVLNNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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